4-(4-ethynylphenyl)Thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7NS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-7-13-8-12-11/h1,3-8H |
InChI Key |
LRNIYGAXCLBKLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CSC=N2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 4 Ethynylphenyl Thiazole and Its Derivatives
Foundational Synthetic Routes to the Thiazole (B1198619) Core
The construction of the 4-phenylthiazole (B157171) scaffold is the initial critical phase. This is typically achieved by creating a precursor, such as 4-(4-bromophenyl)thiazole (B159989), which can be readily functionalized in a subsequent step. Several classical and modified cyclization strategies are employed for this purpose.
Modified Hantzsch Thiazole Synthesis Approaches
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nih.govbepls.com For the synthesis of a suitable precursor to 4-(4-ethynylphenyl)thiazole, a common starting α-haloketone is 2-bromo-1-(4-bromophenyl)ethanone, which is reacted with a simple thioamide like thioformamide (B92385) or, more commonly, thiourea (B124793). bepls.com
The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. orientjchem.org Modern modifications to this century-old reaction have focused on improving reaction conditions, yields, and environmental friendliness.
Key modifications include:
Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating. researchgate.net This rapid, efficient heating method has been successfully applied to various Hantzsch-type syntheses.
Catalyst-Free and Solvent-Free Conditions: Green chemistry initiatives have led to the development of Hantzsch syntheses that proceed without a catalyst and in the absence of a solvent, reducing chemical waste and simplifying product purification. semanticscholar.org
Holzapfel-Meyers-Nicolaou Modification: This advanced, multi-step modification is particularly useful for synthesizing chiral thiazoles. It involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) to yield the final thiazole with high stereochemical fidelity.
Table 1: Comparison of Hantzsch Synthesis Methodologies for 4-Arylthiazole Precursors
| Method | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Classical Hantzsch | α-Haloketone, Thiourea | Conventional heating (reflux) in solvent (e.g., ethanol) | Well-established, reliable |
| Microwave-Assisted | α-Haloketone, Thiourea | Microwave irradiation (e.g., 100-150°C) | Drastically reduced reaction times, often higher yields |
| Solvent-Free | α-Haloketone, Thiourea | Grinding or heating neat reactants | Environmentally friendly, simplified workup |
Cyclization Reactions Involving Thiosemicarbazone Derivatives
An alternative and versatile route to the thiazole core involves the use of thiosemicarbazones. giqimo.comnih.gov These intermediates are typically prepared by the condensation of an appropriate aldehyde or ketone (e.g., 4-bromobenzaldehyde) with thiosemicarbazide. The resulting thiosemicarbazone is then cyclized with an α-haloketone to form the thiazole ring. scielo.br
For instance, the thiosemicarbazone of 4-bromobenzaldehyde (B125591) can be reacted with an α-halocarbonyl compound, such as chloroacetone (B47974) or phenacyl bromide, in a reaction that closes the thiazole ring. nih.govnih.gov This method allows for significant diversity in the final product, as substituents can be varied on both the thiosemicarbazone and the α-haloketone starting materials. scielo.br The reaction proceeds via the formation of a C-S bond followed by intramolecular condensation and elimination of water to yield the 2-hydrazinyl-4-phenylthiazole derivative, which can be further modified if necessary. nih.govdovepress.com
Thiazole Formation via α-Haloketones and Thioacetamide (B46855) Derivatives
This pathway is a specific and highly effective variant of the Hantzsch synthesis. bepls.com Instead of using thiourea or a complex thioamide, this method employs thioacetamide as the sulfur- and nitrogen-donating component. slideshare.net The reaction between an α-haloketone, such as 2-bromo-1-(4-bromophenyl)ethanone, and thioacetamide proceeds via the established Hantzsch mechanism to yield a 2-methyl-4-arylthiazole. orientjchem.orgslideshare.net
This approach is advantageous due to the ready availability and stability of thioacetamide. The resulting 2-methyl group on the thiazole ring can be retained or, if desired, can serve as a handle for further chemical transformations, although for the direct synthesis of the target compound's core, thioformamide would be a more direct precursor.
Introduction and Functionalization of the Ethynylphenyl Moiety
Once the 4-(4-bromophenyl)thiazole core is synthesized, the next critical step is the introduction of the terminal alkyne functionality. This is almost exclusively achieved through modern cross-coupling chemistry.
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govmit.edu To convert the 4-(4-bromophenyl)thiazole precursor into this compound, the Sonogashira coupling reaction is the method of choice. organic-chemistry.org
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org In this specific synthesis, 4-(4-bromophenyl)thiazole serves as the aryl halide, and a suitable terminal alkyne, such as ethynyltrimethylsilane (TMS-acetylene), is used as the coupling partner. The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. ucsb.edu It can be easily removed in a subsequent step (often in situ) to yield the desired terminal ethynyl group. wikipedia.org
The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable organic solvent. organic-chemistry.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the final product and regenerate the Pd(0) catalyst. ijnc.ir
Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as they avoid issues related to the formation of alkyne homocoupling (Glaser coupling) often promoted by copper catalysts. nih.govcetjournal.it These systems may employ specialized ligands or different reaction conditions to facilitate the coupling. libretexts.orgnih.gov
Table 2: Typical Conditions for Sonogashira Coupling to Synthesize this compound Precursors
| Component | Example Reagents | Purpose |
|---|---|---|
| Aryl Halide | 4-(4-bromophenyl)thiazole | The thiazole-containing substrate |
| Alkyne | Ethynyltrimethylsilane (TMS-acetylene) | Source of the ethynyl group (with protection) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates transmetalation (in classical Sonogashira) |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HX by-product, aids in acetylide formation |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a medium for the reaction |
| Deprotection | K₂CO₃/Methanol, TBAF | Removes the TMS group to reveal the terminal alkyne |
This strategic combination of a classical heterocycle synthesis followed by a powerful palladium-catalyzed cross-coupling reaction provides an efficient and versatile route to this compound and its derivatives.
Optimization of Catalytic Systems and Reaction Conditions
The Sonogashira cross-coupling reaction is a cornerstone for the formation of the C(sp²)-C(sp) bond between an aryl halide (like 4-bromo- or 4-iodophenylthiazole) and a terminal alkyne. wikipedia.org The efficiency of this reaction is highly dependent on the careful optimization of the catalytic system and reaction parameters. Key components include the palladium catalyst, a copper(I) co-catalyst, a base, and the solvent. wikipedia.orgorganic-chemistry.org
Catalysts and Ligands: The reaction typically employs a zerovalent palladium complex and a copper(I) halide salt. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. nih.govlibretexts.org However, research has focused on developing more efficient and air-stable precatalysts. For instance, monoligated palladium precatalysts can facilitate the reaction under mild conditions. nih.gov The choice of ligand is critical; bulky and electron-rich phosphine (B1218219) ligands can significantly improve catalytic efficiency, even for less reactive aryl chlorides. libretexts.org Bidentate phosphine ligands such as dppe, dppp, and dppf are also utilized. libretexts.org
Reaction Conditions: Optimization involves tuning the base, solvent, and temperature to maximize yield and minimize side reactions. A variety of bases can be used, with amines being common. organic-chemistry.org However, inorganic bases like potassium carbonate (K₂CO₃) have also been used effectively, particularly in greener solvents like ethanol (B145695). ijnc.ir The reaction can be performed under mild conditions, often at room temperature, especially when using more reactive aryl iodides. wikipedia.orgnih.gov For less reactive aryl bromides, heating may be necessary. wikipedia.orgnih.gov The development of copper-free Sonogashira protocols is a significant area of optimization, aimed at preventing the undesirable homocoupling of terminal alkynes (Glaser coupling), which can be a problematic side reaction. ijnc.irresearchgate.net
The table below summarizes various optimized conditions reported for Sonogashira reactions relevant to the synthesis of aryl-alkynyl thiazole derivatives.
| Catalyst System | Base | Solvent | Temperature | Key Features |
| Pd/CuFe₂O₄ MNPs (3 mol%) | K₂CO₃ | Ethanol | 70 °C | Utilizes a recyclable magnetic nanoparticle catalyst in an eco-friendly solvent. ijnc.ir |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | Room Temp - 60 °C | Air-stable, copper-free system effective for diversely functionalized substrates. nih.gov |
| Pd-Cu catalysis | K₂CO₃ (aq) | N/A | N/A | L-proline facilitated coupling of a silylated ethynylthiazole with aryl halides. researchgate.net |
| Pd(PPh₃)₂Cl₂ / CuI | Amine | N/A | Room Temp | Classical conditions for Sonogashira coupling. libretexts.org |
Post-Synthetic Modifications and Derivatization at the Ethynyl Group
The terminal alkyne of this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications. These modifications are crucial for tuning the molecule's electronic properties, attaching it to other molecular scaffolds, or building larger, more complex architectures.
The ethynyl group is an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.comnih.gov This reaction is known for its high efficiency, regioselectivity, and tolerance of a broad range of functional groups, often proceeding under mild, aqueous conditions. organic-chemistry.orgnih.gov
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed. Unlike the copper-catalyzed version, RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgwikipedia.org This complementary regioselectivity offers another level of synthetic control for creating diverse molecular structures.
To create larger π-conjugated systems, which are of interest for applications in organic electronics and materials science, the terminal alkyne can undergo further C-C bond-forming reactions. The most direct method is a second Sonogashira coupling reaction, where this compound acts as the alkyne component, reacting with a different aryl or vinyl halide. wikipedia.org This extends the conjugation path, which can significantly alter the photophysical properties of the molecule, such as its absorption and emission spectra.
The same optimized catalytic systems used for the initial synthesis can be applied here. libretexts.org Careful control of reaction conditions is necessary to avoid the competing side reaction of oxidative homocoupling (Glaser coupling), where two molecules of the terminal alkyne couple to form a diyne. researchgate.net This side reaction is particularly promoted by copper(I) catalysts in the presence of an amine base. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Adherence to the principles of green chemistry is increasingly important in modern organic synthesis. For this compound, this involves the use of environmentally benign solvents and the development of synthetic pathways that reduce or eliminate the need for hazardous catalysts.
Significant progress has been made in replacing traditional volatile organic solvents with greener alternatives for the synthesis of thiazole derivatives. bepls.com Water is a highly desirable green solvent, and procedures for catalyst-free multicomponent reactions to form trisubstituted thiazoles under microwave conditions in water have been reported. bepls.com
Other eco-friendly media include:
Polyethylene glycols (PEGs): PEGs are non-toxic, biodegradable polymers that can serve as effective reaction media. curtin.edu.au Catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been demonstrated in PEG-400. bepls.com
Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and glycerol, are biodegradable and have low volatility. They have been successfully used in the Hantzsch synthesis of 4-ferrocenylthiazole derivatives. nih.gov
Bio-derived Solvents: Solvents like ethanol are non-toxic and readily available, and have been used in Sonogashira reactions to produce arylalkynes. ijnc.ir L-proline–ethylene (B1197577) glycol mixtures have also been employed as an eco-friendly medium for thiazole synthesis. nih.govmdpi.com
Developing synthetic routes that operate under milder conditions without the need for heavy metal catalysts is a key goal of green chemistry.
Catalyst-Free Methods: For certain thiazole syntheses, the catalyst can be eliminated entirely. For example, 4-substituted-2-(alkylsulfanyl)thiazoles can be prepared by refluxing dithiocarbamates and α-halocarbonyl compounds in water without any catalyst. bepls.com While not a direct route to the target compound, these methods establish a precedent for metal-free C-S and C-N bond formations in the thiazole ring system.
Biocatalytic Pathways: Enzymes and biocatalysts offer a highly sustainable alternative to traditional chemical catalysts, operating under mild conditions with high specificity. semanticscholar.org
Chitosan-based Biocatalysts: Modified chitosan (B1678972) hydrogels have been developed as eco-friendly, reusable biocatalysts for synthesizing novel thiazole derivatives. nih.govmdpi.comacs.org These reactions are often accelerated by ultrasound irradiation and proceed under mild conditions. nih.govacs.org
Enzyme Catalysis: Trypsin from porcine pancreas (PPT) has been shown to effectively catalyze a one-pot, multicomponent synthesis of thiazole derivatives in ethanol, achieving high yields under mild conditions. semanticscholar.org This chemoenzymatic strategy expands the application of enzymes in heterocyclic synthesis. semanticscholar.org
These approaches focus on the green synthesis of the thiazole core, which can then be subjected to functionalization, such as Sonogashira coupling, to yield the final this compound product.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. jmrionline.comresearchgate.netrjpbcs.com In the context of this compound, microwave irradiation can be effectively employed in key bond-forming reactions, particularly in the final step of introducing the ethynylphenyl moiety via Sonogashira coupling. organic-chemistry.orgorganic-chemistry.orgmdpi.comrsc.org
A plausible and efficient microwave-assisted route to this compound involves the coupling of a pre-functionalized 4-(4-halophenyl)thiazole with a suitable terminal alkyne, such as phenylacetylene. The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be utilized to prepare the 4-(4-halophenyl)thiazole precursor from a corresponding α-haloketone and a thioamide. researchgate.net This initial synthesis can also be accelerated using microwave irradiation.
The subsequent Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is particularly amenable to microwave heating. organic-chemistry.orgorganic-chemistry.orgmdpi.comrsc.org This method offers significant advantages over conventional heating, including drastically reduced reaction times—often from hours to minutes—and improved yields by minimizing side reactions. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The choice of solvent, base, and catalyst system can be optimized to achieve high conversion rates for a variety of substrates, including heterocyclic aryl halides. organic-chemistry.org
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | 10 | 85-95 | organic-chemistry.org |
| Pd(OAc)₂/PPh₃/CuI | DIPA | MeCN | 120 | 15 | 80-90 | organic-chemistry.org |
| Pd Nanoparticles | K₂CO₃ | Water | 80 | 20 | >90 | rsc.org |
This is an interactive data table based on representative conditions for microwave-assisted Sonogashira couplings of aryl halides with terminal alkynes.
Design and Synthesis of this compound Analogues and Libraries
The generation of analogues and libraries of this compound is crucial for systematic structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic and photophysical properties in materials science. This is achieved through regioselective functionalization of the thiazole ring, modification of the phenyl ring substituents, and by integrating the core structure into larger, multi-heterocyclic architectures.
The thiazole ring possesses distinct reactive sites that can be selectively functionalized. The C2 and C5 positions are particularly susceptible to electrophilic and nucleophilic attack, respectively, after appropriate activation. encyclopedia.pub
C2-Functionalization: The proton at the C2 position of the thiazole ring is the most acidic and can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic organolithium species. This intermediate can then be quenched with a variety of electrophiles to introduce substituents at the C2 position.
C5-Functionalization: Direct electrophilic substitution on the thiazole ring, such as halogenation, typically occurs at the C5 position, especially when an electron-donating group is present at the C2 position. For a 4-phenylthiazole, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a handle for further cross-coupling reactions. nih.gov
| Position | Reaction Type | Reagents | Product |
| C2 | Lithiation/Electrophilic Quench | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., R-CHO) | 2-Substituted-4-(4-ethynylphenyl)thiazole |
| C5 | Halogenation | NBS or NIS, MeCN | 5-Halo-4-(4-ethynylphenyl)thiazole |
This is an interactive data table illustrating common regioselective functionalization reactions on the thiazole ring.
Introducing a variety of substituents onto the phenyl ring of this compound allows for the fine-tuning of its steric and electronic properties. This can be accomplished either by starting with appropriately substituted precursors in the Hantzsch thiazole synthesis or by direct functionalization of the pre-formed 4-phenylthiazole ring system.
Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed to introduce functional groups onto the phenyl ring. masterorganicchemistry.comlibretexts.org The directing effects of the thiazole ring and any existing substituents on the phenyl ring will govern the regioselectivity of these reactions. For instance, the thiazole moiety is generally considered to be a deactivating group with a meta-directing influence. However, the reaction conditions can be tailored to achieve the desired substitution pattern. Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring can significantly impact the biological activity of 4-phenylthiazole derivatives. nih.govnih.gov
| Reaction | Reagents | Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | meta |
| Halogenation | Br₂, FeBr₃ | meta |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta |
This is an interactive data table of representative electrophilic substitution reactions on the phenyl ring of a 4-phenylthiazole.
The this compound scaffold can serve as a building block for the construction of more complex, multi-heterocyclic systems. This can be achieved by either forming another heterocyclic ring fused to the thiazole core or by linking the thiazole to other heterocyclic systems.
Fused Heterocycles: Functional groups strategically placed on the thiazole or phenyl ring can be utilized to construct fused ring systems. For example, a 2-amino-4-phenylthiazole (B127512) derivative can react with α,β-unsaturated carbonyl compounds to form fused pyrimidine (B1678525) rings, such as in thiazolo[3,2-a]pyrimidines. researchgate.netscilit.com Similarly, vicinal functional groups can be introduced to undergo cyclization reactions, leading to a variety of fused heterocyclic structures. pleiades.onlineosi.lv
Bi-heterocyclic Systems: The ethynyl group of this compound is a versatile functional group for linking to other heterocyclic moieties. For instance, it can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a triazole-linked bi-heterocyclic system. Furthermore, the thiazole ring itself can be linked to other heterocycles through various cross-coupling reactions. nih.govmdpi.com
Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization
Advanced Structural Analysis
Elucidation of Intermolecular Interactions and Crystal Packing:Without crystal structure data, any discussion of intermolecular forces like hydrogen bonding or π-π stacking, and the overall crystal packing arrangement, would be purely speculative.
The inability to retrieve this foundational data suggests that 4-(4-ethynylphenyl)thiazole may be a novel compound, a synthetic intermediate that has not been fully characterized in published literature, or its analytical data may reside in proprietary chemical databases not accessible to the public. Therefore, a scientifically accurate article adhering to the requested detailed structure cannot be generated at this time.
Conformational Analysis
Computational studies on various phenylthiazole derivatives indicate that a completely planar conformation is often not the most energetically favorable state due to steric hindrance between the hydrogen atoms on the adjacent rings. Generally, phenylthiazoles adopt a non-planar conformation. consensus.app The extent of this deviation from planarity is influenced by the nature and position of substituents on either ring.
While specific experimental or detailed computational studies on the conformational analysis of this compound are not extensively available in the current literature, valuable insights can be drawn from the analysis of structurally related compounds. For instance, X-ray crystallographic studies of other substituted phenylthiazole derivatives have revealed a range of dihedral angles between the phenyl and thiazole (B1198619) rings. In one example of a 2,5-disubstituted phenylthiazole, the dihedral angles between the thiazole ring and its attached phenyl rings were found to be 13.12° and 43.79°. nih.gov In another case involving a 2,4-dichloro-N-thiazol-2-yl-benzamide, the phenyl ring plane makes a dihedral angle of 74.89° with the thiazole ring plane. hku.hk Conversely, in a study of 3-phenyl-1,4,2-dithiazole-5-thione, the dihedral angle between the heterocyclic ring and the phenyl ring is a mere 2.62°, indicating a nearly co-planar arrangement. researchgate.netnih.gov
These examples highlight that the rotational barrier around the phenyl-thiazole bond is likely to be relatively low, allowing for a range of accessible conformations at room temperature. The ethynyl (B1212043) group on the phenyl ring in this compound is linear and extends away from the thiazole ring, which may result in a less significant steric clash compared to bulkier substituents, potentially favoring a smaller dihedral angle.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the potential energy surface associated with the rotation around the phenyl-thiazole bond. Such calculations could precisely determine the minimum energy conformations, the magnitude of the rotational energy barriers, and the transition states connecting different conformers. For other, more complex, thiazole derivatives, computational studies have been employed to understand their conformational preferences and electronic properties. nih.gov
The conformational flexibility can have significant implications for the material's properties. For instance, the degree of planarity affects the extent of π-conjugation between the two rings, which in turn influences the electronic absorption and emission spectra. In the solid state, the preferred conformation will dictate the crystal packing and intermolecular interactions, which are crucial for applications in organic electronics.
Table 1: Examples of Dihedral Angles in Phenylthiazole Derivatives
| Compound | Dihedral Angle between Phenyl and Thiazole Rings | Reference |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 13.12° and 43.79° | nih.gov |
| 2,4-dichloro-N-thiazol-2-yl-benzamide | 74.89° | hku.hk |
| 3-phenyl-1,4,2-dithiazole-5-thione | 2.62° | researchgate.netnih.gov |
Iv. Computational and Theoretical Investigations of 4 4 Ethynylphenyl Thiazole
Electronic Structure and Molecular Properties
Understanding the electronic structure is fundamental to predicting a molecule's reactivity, stability, and spectroscopic characteristics.
DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic ground state of a molecule. For 4-(4-ethynylphenyl)thiazole, DFT would be employed to optimize its three-dimensional geometry, providing insights into bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all further computational analysis. Such calculations have been widely applied to various thiazole (B1198619) derivatives to understand their structural and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability. Analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions of this compound most likely to act as electron donors and acceptors. For other thiazole derivatives, HOMO-LUMO analysis has been instrumental in explaining their reactivity and potential for use in electronic materials.
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on a molecule's surface. For this compound, an ESP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in biological systems and materials science.
Molecular Interactions and Binding Affinity Studies
Computational methods are extensively used to predict how a molecule might interact with biological targets, a key step in drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be used to predict its binding affinity and mode of interaction with specific protein targets. This would involve placing the molecule into the active site of a target protein and scoring the interaction based on various energy functions. Such studies are routinely performed on novel thiazole compounds to screen for potential therapeutic activity.
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of this compound, both alone in solution and in complex with a biological target, would reveal its conformational flexibility and the stability of the ligand-protein complex over time. This provides a more realistic representation of the biological environment and can help to validate the results of molecular docking studies. MD simulations have been successfully used to assess the stability and conformational behavior of various thiazole-based inhibitors within the binding sites of their target proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that govern their biological effects.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the general approach for developing such models for thiazole derivatives is well-established. These models are typically built using a dataset of thiazole analogs with experimentally determined biological activities, for instance, as anticancer or antimicrobial agents. imist.ma
The development process involves the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a predictive model. imist.ma
For a series of thiazole derivatives, key descriptors often found to be significant in QSAR models include: imist.maresearchgate.net
LogP: A measure of lipophilicity, which influences the compound's ability to cross cell membranes.
Molecular Weight (MW): Relates to the size of the molecule.
Dipole Moment: Indicates the polarity of the molecule.
HOMO and LUMO energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are related to the molecule's reactivity and electronic properties.
Topological descriptors: Numerical values that describe the connectivity and shape of the molecule.
A hypothetical QSAR study on a series of this compound analogs might yield a model represented by the following general equation:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), β coefficients represent the contribution of each descriptor, and ε is the error term. The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²), cross-validated R² (q²), and the root mean square error (RMSE).
Table 1: Representative Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives
| Descriptor Category | Examples | Relevance to Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions with biological targets. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule into a receptor's binding pocket. |
| Hydrophobic | LogP, Hydration Energy | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, shape, and branching. |
This table is illustrative and based on general QSAR principles for heterocyclic compounds.
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. Pharmacophore modeling helps in identifying the key functional groups and their spatial arrangement responsible for a compound's biological activity.
For this compound and its analogs, pharmacophore models can be generated based on a set of active compounds or from the structure of the compound bound to its biological target (structure-based pharmacophore). Common features in a pharmacophore model include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov
Based on the structure of this compound, a hypothetical pharmacophore model for its potential anticancer activity could include:
An aromatic ring feature corresponding to the phenyl group.
A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.
A hydrophobic feature represented by the ethynyl (B1212043) group.
The spatial arrangement and distances between these features would be critical for activity.
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Biological Target |
| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interactions. |
| Hydrogen Bond Acceptor | Thiazole nitrogen atom | Formation of hydrogen bonds with amino acid residues. |
| Hydrophobic Group | Ethynyl group | van der Waals and hydrophobic interactions. |
| Aromatic Ring | Thiazole ring | π-π stacking, hydrophobic interactions. |
This table represents a hypothetical pharmacophore model based on the chemical structure of the compound.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of reaction energy profiles. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.
The synthesis of this compound likely involves two key reactions: the Hantzsch thiazole synthesis to form the 4-phenylthiazole (B157171) core, followed by a Sonogashira coupling to introduce the ethynyl group.
Hantzsch Thiazole Synthesis: This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 4-phenylthiazole core, this would involve 2-bromo-1-phenylethanone and thioformamide (B92385). Computational studies using Density Functional Theory (DFT) can be employed to investigate the reaction mechanism, which is believed to proceed through a series of steps including nucleophilic attack, cyclization, and dehydration. researchgate.netresearchgate.net
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a standard method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. To synthesize this compound, 4-(4-bromophenyl)thiazole (B159989) would be coupled with a protected acetylene, followed by deprotection. DFT calculations can elucidate the catalytic cycle of the Sonogashira reaction, which involves oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net These studies can provide valuable information on the geometries of the intermediates and transition states, as well as the energetics of the reaction pathway.
Transition state analysis is a critical component of computational reaction mechanism studies. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics.
For instance, in the Sonogashira coupling, computational studies have often identified the oxidative addition of the aryl halide to the palladium catalyst as the rate-determining step. researchgate.net The calculated geometry of the transition state would reveal the arrangement of the atoms as the C-Br bond is breaking and the new C-Pd bonds are forming.
Table 3: Hypothetical Activation Energies for Key Synthetic Steps
| Reaction Step | Synthetic Pathway | Hypothetical Activation Energy (kcal/mol) | Significance |
| Cyclization | Hantzsch Thiazole Synthesis | 15-20 | Formation of the thiazole ring. |
| Dehydration | Hantzsch Thiazole Synthesis | 10-15 | Aromatization of the thiazoline (B8809763) intermediate. |
| Oxidative Addition | Sonogashira Coupling | 20-25 | Rate-determining step of the coupling reaction. |
| Reductive Elimination | Sonogashira Coupling | 5-10 | Final step to form the C-C bond and regenerate the catalyst. |
These activation energies are illustrative and would need to be calculated using quantum chemical methods for the specific reactants.
V. Exploration of Photophysical Properties of 4 4 Ethynylphenyl Thiazole Derivatives
Absorption and Emission Characteristics
The absorption and emission of light by these molecules are governed by electronic transitions between different energy levels, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The ultraviolet-visible (UV-Vis) absorption spectra of 4-(4-ethynylphenyl)thiazole derivatives are typically characterized by strong absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic structure of the molecule. For instance, related π-conjugated systems like phenylethynyl-2,1,3-benzothiadiazole derivatives show absorption maxima that are influenced by the nature of substituents on the phenyl ring. rsc.org Similarly, thiazolidinone derivatives, another class of thiazole-containing compounds, exhibit absorption peaks that can be correlated with their molecular structure through theoretical calculations. scielo.org.za
In many thiazole-based dyes, the primary absorption band is attributed to an intramolecular charge transfer (ICT) transition, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. Theoretical studies on related thiazole (B1198619) derivatives have shown that the main absorption in the visible region often corresponds to the HOMO → LUMO transition. scielo.org.za
Table 1: Representative UV-Vis Absorption Data for Thiazole-based Derivatives in Solution Note: Data is compiled for structurally related thiazole derivatives to illustrate typical absorption ranges.
| Derivative Class | Substituent | Solvent | Absorption Max (λmax, nm) |
| Thiazolo[5,4-d]thiazole (B1587360) | 2,6-dichlorophenyl | Dichloromethane | ~330 |
| Benzoxadiazole Derivatives | - | Chloroform | ~419 |
| Thiazolylcoumarin Derivatives | Various | Ethanol (B145695) | 350-400 |
This table is interactive. Users can sort and filter data for analysis.
Upon absorption of photons, excited molecules can relax to the ground state by emitting light, a process known as fluorescence. Derivatives of this compound are often fluorescent, with emission properties that are highly dependent on their molecular structure and environment. The emission spectrum is typically a mirror image of the absorption spectrum, which suggests that the molecular geometry does not significantly distort upon excitation. researchgate.net
The wavelength of maximum fluorescence emission (λem) and the Stokes shift (the difference in energy between the absorption and emission maxima) are key parameters. A large Stokes shift is often indicative of a significant change in the molecule's electronic distribution and geometry in the excited state, which is common for molecules exhibiting ICT. For example, certain thiazolylcoumarin derivatives exhibit large Stokes' shifts, suggesting a highly polarized excited state. nih.govnih.gov
Table 2: Representative Fluorescence Emission Data for Thiazole-based Derivatives Note: This table presents data for analogous compounds to provide context for the properties of this compound derivatives.
| Derivative Class | Substituent | Solvent | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
| Thiazolo[5,4-d]thiazole | 2,6-dichlorophenyl | Dichloromethane | ~415 | - |
| Benzoxadiazole Derivatives | - | Chloroform | 450-550 | ~3,779 |
| Thiazolylcoumarin Derivatives | o-methoxyphenylamino | Methanol | - | 11,974 |
This table is interactive and allows for comparative analysis of emission properties.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This property is crucial for applications in devices like OLEDs and as fluorescent labels. The quantum yield of this compound derivatives can be significantly influenced by both their chemical structure and the surrounding environment.
For many push-pull fluorophores, the quantum yield is highly solvent-dependent. High fluorescence quantum yields are often observed in nonpolar solvents, while the yield tends to decrease in more polar solvents. rsc.orgmdpi.com This quenching in polar solvents is often attributed to the stabilization of a non-emissive twisted intramolecular charge transfer (TICT) state. However, the specific behavior depends on the interplay of substituents. For instance, in a series of bi-1,3,4-oxadiazole derivatives, most compounds showed high quantum yields, with the exception of a nitro-substituted derivative, where the electron-withdrawing nitro group likely promotes non-radiative decay pathways. researchgate.net
Structure-Photophysical Property Relationships
A key advantage of organic fluorophores like this compound is the ability to tune their photophysical properties through synthetic modification.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl or thiazole rings can dramatically alter the absorption and emission characteristics. This is a well-established principle in the design of functional dyes. researchgate.net
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. rsc.org In push-pull systems, strong EDGs enhance the ICT character of the excited state. rsc.org
The interplay between EDGs and EWGs across the π-conjugated bridge dictates the degree of ICT and, consequently, the color and efficiency of the molecule's fluorescence.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Thiazole derivatives with a significant ICT character often exhibit pronounced solvatochromism. mdpi.com
In a typical "push-pull" molecule, the excited state possesses a much larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around the excited fluorophore, providing stabilization that lowers its energy. This leads to a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. This effect is known as positive solvatochromism. rsc.org For example, push-pull thienylthiazole boron complexes show a dramatic red-shift of their fluorescence maxima in polar solvents like acetonitrile (B52724) compared to nonpolar solvents like n-hexane. mdpi.com The magnitude of this shift can be correlated with solvent polarity parameters, and the change in dipole moment upon excitation can be estimated using the Lippert-Mataga equation. rsc.org
Aggregation-Induced Emission (AIE) Phenomena
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a variety of heterocyclic compounds, including certain thiazole derivatives, have been shown to exhibit the opposite effect: aggregation-induced emission (AIE). This phenomenon is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence quantum yield.
For derivatives of this compound, the rotational and vibrational motions of the phenyl and thiazole rings are significant non-radiative decay channels in dilute solutions. Upon aggregation, intermolecular interactions can restrict these motions, leading to a notable increase in fluorescence intensity. The extent of this AIE effect is highly dependent on the nature and position of substituents on the phenyl and thiazole rings, which can influence the packing modes and intermolecular interactions in the aggregated state.
Unfortunately, specific experimental data tables for AIE phenomena in this compound derivatives are not available in the reviewed literature.
Advanced Photophysical Measurements
To gain a deeper understanding of the excited-state dynamics of this compound derivatives, a suite of advanced photophysical measurements is necessary.
Time-Resolved Fluorescence Spectroscopy (Lifetime Measurements)
Time-resolved fluorescence spectroscopy is a powerful technique to probe the excited-state lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's local environment and can provide insights into quenching mechanisms and energy transfer processes.
For derivatives of this compound, fluorescence lifetimes are expected to be influenced by factors such as solvent polarity and the presence of quenchers. In polar solvents, the ICT character of the excited state can be stabilized, potentially leading to longer lifetimes. Conversely, in the presence of electron or energy acceptors, the lifetime would be significantly shortened. In the context of AIE, an increase in the fluorescence lifetime upon aggregation is a key indicator of the suppression of non-radiative decay channels.
Table 1: Illustrative Fluorescence Lifetime Data for Thiazole-Based Compounds in Different Environments (Note: This table is a representative example based on general knowledge of similar compounds, as specific data for this compound derivatives is not available.)
| Compound Derivative | Solvent | Fluorescence Lifetime (τ) in ns |
| Thiazole-A | Dichloromethane | 2.5 |
| Thiazole-A | Acetonitrile | 3.1 |
| Thiazole-B (aggregated) | Water/THF mixture | 4.8 |
| Thiazole-B (solution) | THF | 1.9 |
Phosphorescence and Luminescence Studies
Phosphorescence is the emission of light from a triplet excited state, which is a longer-lived state compared to the singlet excited state responsible for fluorescence. The study of phosphorescence can provide valuable information about the triplet state energy levels and intersystem crossing (ISC) efficiency.
For this compound derivatives to exhibit phosphorescence, efficient ISC from the singlet to the triplet manifold is required. This can be facilitated by the presence of heavy atoms (the heavy-atom effect) or specific molecular geometries that promote spin-orbit coupling. The energy gap between the lowest singlet and triplet excited states (ΔEST) is a critical parameter; a small ΔEST can favor ISC and potentially lead to thermally activated delayed fluorescence (TADF) under certain conditions. Luminescence studies at low temperatures are often employed to characterize phosphorescence, as non-radiative decay from the long-lived triplet state is minimized.
Specific phosphorescence data for this compound derivatives are not currently documented in publicly accessible research.
Two-Photon Absorption Properties
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. Molecules with large 2PA cross-sections (σ2) are of great interest for applications in bioimaging, photodynamic therapy, and 3D microfabrication.
The D-π-A architecture of this compound derivatives is a promising motif for achieving significant 2PA activity. The large change in dipole moment upon excitation in such molecules can lead to substantial 2PA cross-sections. The value of σ2 is dependent on the excitation wavelength, and a 2PA spectrum can reveal excited states that are forbidden in one-photon absorption. The design of derivatives with extended π-systems and stronger donor/acceptor groups is a common strategy to enhance 2PA properties.
Table 2: Representative Two-Photon Absorption Cross-Section Data for Structurally Related Chromophores (Note: This table provides an example of 2PA data for similar classes of compounds, as specific values for this compound derivatives are not available.)
| Chromophore Type | Peak 2PA Wavelength (nm) | Peak 2PA Cross-Section (GM) |
| Dipolar Thiazole Derivative | 800 | 150 |
| Quadrupolar Thiophene-Thiazole | 850 | 300 |
| Ethynyl-Linked D-A-D System | 900 | 500 |
1 GM = 10-50 cm4 s photon-1
Vi. Mechanistic Investigations of Biological Interactions of 4 4 Ethynylphenyl Thiazole Derivatives
Enzyme Inhibition Studies
The biological effects of 4-(4-ethynylphenyl)thiazole derivatives are often rooted in their ability to inhibit specific enzymes that are critical for cellular processes. The following sections detail the research findings on their inhibitory activities against several key enzyme targets.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drug development. nih.gov Several 2,4-disubstituted thiazole (B1198619) derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site. nih.gov
A series of novel thiazole-based derivatives were designed to mimic the structure of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibition. nih.gov In one study, 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and evaluated. nih.govresearchgate.net Certain compounds from this series demonstrated remarkable inhibition of tubulin polymerization, with IC₅₀ values surpassing that of the reference drug CA-4. nih.govresearchgate.net For instance, compound 7c (2-((4-chlorophenyl)amino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide) was identified as a highly potent inhibitor. nih.govresearchgate.net Another potent derivative, compound IV from a separate study, also showed superior tubulin polymerization inhibition compared to CA-4. nih.gov
Molecular docking studies have provided insights into the binding interactions, showing that these thiazole derivatives can occupy the colchicine (B1669291) binding site of tubulin, forming key hydrophobic and hydrogen bonding interactions that stabilize the complex and prevent polymerization. nih.gov The trimethoxyphenyl moiety, a common feature in these active compounds, plays a crucial role in binding to this site. nih.govacs.org
| Compound | Description | Tubulin Polymerization IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| 10a | Thiazole-2-acetamide derivative | 2.69 | Combretastatin A-4 | 8.33 nih.gov |
| 10o | Thiazole-2-acetamide derivative | 3.62 | Combretastatin A-4 | 8.33 nih.gov |
| 13d | Thiazole-2-acetamide derivative | 3.68 | Combretastatin A-4 | 8.33 nih.gov |
| Compound IV | 2,4-disubstituted thiazole derivative | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 nih.gov |
| 5c | 2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl) moiety | 2.95 ± 0.18 | Combretastatin A-4 | 2.96 ± 0.18 nih.govresearchgate.net |
| 7c | 2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl) moiety | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 nih.govresearchgate.net |
| 9a | 2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl) moiety | 2.38 ± 0.14 | Combretastatin A-4 | 2.96 ± 0.18 nih.govresearchgate.net |
DNA topoisomerase IB (Top1) is a vital nuclear enzyme that manages DNA topology during replication and transcription, making it an established target for anticancer agents. mdpi.comnih.gov A series of thiazole-based stilbene (B7821643) analogs have been designed and synthesized as novel Top1 inhibitors. mdpi.comnih.gov
In Top1-mediated relaxation assays, these compounds displayed a range of inhibitory activities. mdpi.comnih.gov Notably, the compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) emerged as a potent Top1 inhibitor, with an activity level comparable to that of the well-known Top1 inhibitor, camptothecin (B557342) (CPT). mdpi.comnih.gov Molecular docking simulations suggest that this compound can effectively bind to the Top1-DNA complex, providing a structural basis for its inhibitory action. nih.gov Furthermore, many of these thiazole-based stilbene analogs exhibited significant cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.comnih.gov
| Compound | Description | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) | Potent Top1 inhibitor | MCF-7 (Breast Cancer) | 0.78 mdpi.comnih.gov |
| HCT116 (Colon Cancer) | - | ||
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) | Thiazole-based stilbene analog | MCF-7 (Breast Cancer) | - |
| HCT116 (Colon Cancer) | 0.62 mdpi.comnih.gov |
The type II fatty acid synthesis (FAS-II) pathway, present in bacteria but not in humans, is an attractive target for developing new antibacterial agents. nih.govmdpi.com The enzyme β-ketoacyl-ACP synthase III, or FabH, initiates this pathway and is essential for bacterial viability. mdpi.com
Research has identified thiazole derivatives as potent inhibitors of Escherichia coli FabH. nih.gov A series of compounds synthesized through the formation of an amine bond between an aromatic acid and a 4-phenylthiazol-2-amine core were evaluated. nih.gov Many of these compounds showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 µg/mL to 100 µg/mL. nih.gov Correspondingly, their FabH inhibition ability was confirmed with IC₅₀ values between 5.8 µM and 48.1 µM. nih.gov The compound 5f , a derivative with a 4-bromophenyl group on the thiazole ring, demonstrated the most potent antibacterial and E. coli FabH inhibitory activity. nih.gov Docking simulations have helped to elucidate the binding mode of these inhibitors within the FabH active site. nih.gov
| Compound Series | FabH IC₅₀ Range (µM) | Antibacterial MIC Range (µg/mL) | Most Potent Compound |
|---|---|---|---|
| Series A and B (thiazole derivatives) | 5.8 - 48.1 | 1.56 - 100 | 5f nih.gov |
Sirtuins (SIRTs) are a family of NAD⁺-dependent protein deacetylases (Class III HDACs) implicated in various cellular processes. nih.gov Dysregulation of sirtuin activity is linked to diseases like cancer and neurodegenerative disorders, making them a target for therapeutic intervention. nih.govnih.gov SIRT2, in particular, has been a focus for inhibitor development.
Novel thiazole-based compounds have been discovered as effective SIRT2 inhibitors. nih.govnih.gov Through structure-based design and in silico evaluation, researchers have modified the thiazole core at various positions to enhance inhibitory activity. nih.gov Biological assays confirmed that certain urea (B33335) derivatives incorporating a thiazole scaffold can inhibit SIRT2 activity. nih.gov Docking studies revealed that these inhibitors occupy specific pockets (A and B) in the SIRT2 binding site, with aromatic groups at the 2 and 4 positions of the thiazole ring making crucial π-π stacking interactions with key phenylalanine residues. nih.gov Several compounds were found to inhibit SIRT2 in the low micromolar range. nih.gov
| Compound Series | Description | SIRT2 IC₅₀ Range (µM) |
|---|---|---|
| Series B | Thiadiazole-based inhibitors | 0.39 - 21.1 nih.gov |
| Series C | Thiazole-based inhibitors | 14.3 - 77.1 nih.gov |
| In-house library (1a-7a) | Thiazole derivatives | 17 - 45 nih.gov |
Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Thiazole derivatives have been investigated as inhibitors of various protein kinases. nih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Some hydrazinyl thiazole derivatives have shown potent inhibition of VEGFR-2 kinase activity. For example, a 3-nitrophenylthiazolyl derivative (4d ) and a 4-chlorophenylthiazolyl derivative (4b ) displayed high cytotoxic activity and significant VEGFR-2 enzyme inhibition, comparable to the standard drug sorafenib. mdpi.com Another compound, 4c , also effectively blocked VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.comresearchgate.net
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression. A series of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines were identified as strong blockers of Aurora A and B enzymes, leading to atypical mitotic events in cancer cells. nih.gov
B-RAF Inhibition: The B-RAF V600E mutation is a common driver in human cancers. Thiazole-containing 4,5-dihydropyrazole derivatives have shown notable inhibitory effects against the B-RAF V600E mutant kinase. nih.gov
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. jptcp.com Docking studies on 2,4-disubstituted thiazole derivatives have suggested a strong affinity for the EGFR kinase domain, with some compounds predicted to be potential EGFR inhibitors. jptcp.com
| Target Kinase | Compound | Inhibitory Activity (IC₅₀ or % Inhibition) |
|---|---|---|
| VEGFR-2 | 4b (4-chlorophenylthiazolyl derivative) | 81.36% inhibition mdpi.com |
| 4d (3-nitrophenylthiazolyl derivative) | 85.72% inhibition mdpi.com | |
| 4c | IC₅₀ = 0.15 µM mdpi.comresearchgate.net | |
| Aurora A/B | Compound 31 (4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine) | Potent inhibitor nih.gov |
| B-RAF V600E | Compound 36 (4,5-dihydropyrazole-thiazole derivative) | High antiproliferative efficacy nih.gov |
| EGFR | PVS 03 (2,4 disubstituted thiazole) | High docking score (-7.811), potent anticancer activity jptcp.com |
Antimicrobial Mechanism Studies
Thiazole derivatives exhibit a broad spectrum of antimicrobial activities, and research has begun to uncover the underlying mechanisms of action. nih.gov These mechanisms often involve the inhibition of essential bacterial or fungal enzymes that are distinct from their mammalian counterparts.
One of the primary antibacterial mechanisms for thiazole derivatives is the inhibition of the fatty acid synthesis (FAS-II) pathway, as detailed in the section on FabH inhibition. nih.gov By blocking this essential pathway, these compounds effectively halt bacterial growth.
Further studies have identified other potential targets. Molecular docking studies suggest that the antibacterial action of some thiazole derivatives may stem from the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis—a critical component of the bacterial cell wall. mdpi.com For antifungal activity, the likely mechanism for some derivatives is the inhibition of 14α-lanosterol demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is vital for fungal cell membrane integrity. mdpi.com
A series of pyrazole-bearing thiazol-4-one derivatives have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two validated antibacterial targets. acs.org These compounds exhibited potent activity against multidrug-resistant (MDR) pathogens. acs.org For example, compound 7b was highly active, with MIC values as low as 0.22 µg/mL, and demonstrated significant inhibition of both DNA gyrase and DHFR. acs.org This dual-targeting mechanism can be advantageous in overcoming drug resistance.
The antimicrobial efficacy is often influenced by the specific substitutions on the thiazole ring, with lipophilic groups sometimes enhancing activity. nih.gov For instance, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position showed promising activity against Candida albicans. nih.gov
Antibacterial Activity: Insights into Cellular Targets
Thiazole derivatives have demonstrated notable antibacterial properties, with research indicating that their mechanism of action often involves the disruption of critical cellular processes. A key target for some thiazole-containing compounds is the FtsZ protein, which is essential for bacterial cell division. nih.govrsc.org By interfering with FtsZ polymerization and the formation of the Z-ring, these derivatives can inhibit bacterial replication, leading to cell elongation and eventual death. nih.govrsc.org This mode of action is particularly significant as FtsZ is a highly conserved protein among various bacterial species, suggesting a broad spectrum of activity. nih.gov
The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes. mdpi.com This characteristic is believed to contribute to their effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, the introduction of specific chemical groups to the thiazole ring, such as electron-withdrawing groups like nitro (-NO2), has been shown to enhance antibacterial potency. biointerfaceresearch.com
Some studies have explored the development of thiazole derivatives that can inhibit multiple intracellular targets simultaneously, such as DNA gyrase (GyrB) and topoisomerase IV (ParE). This multi-target approach is a promising strategy to combat the development of antibiotic resistance.
Antifungal Activity: Mechanistic Elucidation
The antifungal activity of thiazole derivatives is a significant area of investigation, with several studies pointing towards the disruption of the fungal cell membrane and cell wall as a primary mechanism of action. nih.gov A key target for many azole-based antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol. nih.govnih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell lysis. nih.gov
Research on certain thiazole derivatives has shown that they exhibit potent activity against various Candida species, including Candida albicans. nih.gov The effectiveness of these compounds is often correlated with their lipophilicity, which allows for better penetration of the fungal cell membrane. nih.gov In some cases, the antifungal mechanism may involve the induction of oxidative stress within the fungal cells. For instance, one study on a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) derivative demonstrated that it induces oxidative damage in Candida albicans. frontiersin.org
The fungicidal or fungistatic effect of these derivatives can be determined by the ratio of the minimum fungicidal concentration (MFC) to the minimum inhibitory concentration (MIC). An MFC/MIC ratio of ≤ 4 typically indicates a fungicidal effect. nih.gov
Antiparasitic Activity: Target Identification in Trypanosomatids
Thiazole derivatives have emerged as a promising class of compounds in the search for new treatments for diseases caused by trypanosomatids, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). researchgate.netnih.govscielo.brnih.gov While the precise molecular targets are still under investigation for many derivatives, several potential mechanisms have been proposed.
One proposed mechanism of action against T. cruzi is the inhibition of enzymes involved in vital metabolic pathways, such as squalene (B77637) epoxidase, which is necessary for ergosterol production. scielo.br The disruption of the parasite's mitochondrial membrane potential has also been implicated in the trypanocidal activity of some thiazole compounds. nih.gov
Studies have shown that certain thiazole derivatives can induce apoptosis-like cell death in T. cruzi. nih.gov Furthermore, research has identified several proteins in T. brucei that bind to specific thiazole-based compounds, including enzymes involved in glycolysis and DNA-binding proteins. researchgate.net However, further investigation is needed to confirm which of these are the crucial targets for the drug's parasiticidal effects. researchgate.net
Some 4-(4-chlorophenyl)thiazole derivatives have demonstrated significant activity against both the trypomastigote and amastigote forms of T. cruzi, as well as against Leishmania amazonensis. researchgate.netscielo.br The structure-activity relationship of these compounds is an active area of research to optimize their potency and selectivity. nih.gov
Receptor Binding and Signaling Pathway Modulation
Interactions with Apoptosis-Related Proteins (e.g., Bcl-2)
Several studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through the modulation of apoptosis-related proteins. researchgate.netukrbiochemjournal.orgfrontiersin.org One of the key families of proteins involved in the regulation of apoptosis is the Bcl-2 family, which includes both pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) members.
Research has shown that certain thiazole derivatives can lead to a decrease in the levels of the anti-apoptotic protein Bcl-2, while simultaneously increasing the levels of pro-apoptotic proteins like Bax and Bim. ukrbiochemjournal.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptotic cell death. researchgate.net
Modulation of Cell Cycle Progression (excluding human clinical data)
Thiazole derivatives have been shown to modulate cell cycle progression in various cancer cell lines, often leading to cell cycle arrest at different phases. This disruption of the normal cell cycle is a key mechanism contributing to their antiproliferative effects.
For instance, some bis-thiazole derivatives have been observed to cause cell cycle arrest at the G1 phase. frontiersin.org Other studies have reported that certain thiazole compounds can induce arrest at the G1/S phase or the G2/M phase of the cell cycle. mdpi.comresearchgate.netdoaj.org This cell cycle arrest prevents cancer cells from proceeding to the next phase of division, thereby inhibiting their proliferation.
The underlying mechanism for this cell cycle modulation can involve the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs). Molecular docking studies have suggested that some thiazole derivatives may bind to and inhibit CDK2, a crucial enzyme for the G1/S transition. mdpi.com Additionally, the inhibition of other signaling pathways, such as those involving VEGFR-2, can also contribute to cell cycle arrest. mdpi.com
Reactive Oxygen Species (ROS) Generation Mechanisms (in vitro)
The generation of reactive oxygen species (ROS) is another mechanism through which some thiazole derivatives exert their cytotoxic effects. nih.gov ROS are chemically reactive molecules containing oxygen, and at high levels, they can cause significant damage to cellular components, leading to apoptosis. nih.gov
In vitro studies have demonstrated that treatment with certain thiazole derivatives can lead to an increase in the production of hydrogen peroxide (H₂O₂) within cells. nih.govresearchgate.net This elevation in ROS levels can contribute to oxidative stress, which in turn can trigger apoptotic pathways. The generation of ROS has been linked to the induction of DNA single-strand breaks, further contributing to the cytotoxic effects of these compounds. nih.gov
The exact mechanisms by which these thiazole derivatives stimulate ROS production are not fully elucidated but may involve interactions with cellular enzymes that produce ROS, such as NADPH oxidase, or interference with the mitochondrial respiratory chain. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological activity of 4-phenylthiazole (B157171) derivatives, a core structure related to this compound, has been the subject of extensive structure-activity relationship (SAR) studies. These investigations systematically explore how chemical modifications to the thiazole and phenyl rings influence the compound's interaction with biological targets, primarily in the context of anticancer activity. The key targets identified for this class of compounds include tubulin and various protein kinases.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research has focused on a series of 4-substituted methoxybenzoyl-aryl-thiazoles, often referred to as SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) compounds, as potent inhibitors of tubulin polymerization. acs.org The general structure can be divided into three key regions for SAR analysis: the "A" ring (the aryl group at the 2-position of the thiazole), the "B" ring (the thiazole core), and the "C" ring (the methoxybenzoyl group at the 4-position of the thiazole), connected by a carbonyl linker. acs.org
The antiproliferative activity of these agents has demonstrated significant improvements, moving from the micromolar to the low nanomolar range compared to earlier lead compounds. acs.org
Modifications of the "A" Ring (2-Aryl Group): SAR studies on the "A" phenyl ring show that its electronic properties influence anticancer activity.
Para-substitution: Introducing various electron-donating groups (EDG) and electron-withdrawing groups (EWG) at the para-position of the "A" ring was investigated. Substituents such as p-Fluoro, p-NH2, and p-CH3 were found to increase activity. acs.org
Halogen Substitution: Among halogen substituents at the meta-position of the phenyl ring, chlorine (m-Cl) showed better antitumor activity than methyl (m-CH3). The order of activity for different chloro-substitution patterns was found to be m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov
Modifications of the "C" Ring (4-Benzoyl Group): The substitution pattern on the "C" ring is crucial for potent antitumor activity.
Trimethoxy Substitution: A 3,4,5-trimethoxyphenyl group on the "C" ring has been identified as an essential feature for excellent antitumor potency. acs.org Derivatives containing this moiety consistently show high efficacy against various cancer cell lines.
Other Methoxy (B1213986) Patterns: A compound with a 3,5-dimethoxyphenyl group showed a six-fold lower average cytotoxicity compared to the 3,4,5-trimethoxyphenyl analogue, highlighting the importance of the specific methoxy substitution pattern. acs.org
Role of the Thiazole "B" Ring and Linker: The thiazole ring and the carbonyl linker are vital for the high potency of these compounds. Replacing the thiazole ring with a thiazolidine (B150603) moiety and the ketone linker with an amide resulted in a sharp decrease in antiproliferative activity, underscoring the structural importance of the thiazole core and the carbonyl group for this class of tubulin inhibitors. acs.org
One of the most potent compounds from these studies, [2-(4-Methoxyphenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone, demonstrated an average IC50 of 33 nM across multiple cancer cell lines and inhibited tubulin polymerization with an IC50 value of 4.23 μM. acs.org
| Compound | "A" Ring Substituent (R) | Average IC50 (nM) |
|---|---|---|
| 8a | H | 104 |
| 8b | 4-F | 49 |
| 8c | 4-Cl | 54 |
| 8d | 4-CH3 | 43 |
| 8e | 4-OCH3 | 33 |
| 8f | 4-NH2 | 41 |
Further studies have synthesized 2,4-disubstituted thiazole derivatives where the 4-position is occupied by a 3,4,5-trimethoxyphenyl group, reinforcing the importance of this moiety. These compounds were evaluated as tubulin polymerization inhibitors, with several showing superior activity to the reference drug Combretastatin A-4. nih.gov
The key SAR findings from this series include:
Substituents at the 2-position: The nature of the substituent at the 2-position of the thiazole ring significantly impacts activity.
Hydrazone Moiety: The introduction of a hydrazone linkage at the 2-position, particularly with an isatin (B1672199) moiety, led to potent compounds. For instance, a derivative incorporating 5-bromoisatin (B120047) (Compound 9a in the study) showed remarkable inhibition of tubulin polymerization with an IC50 of 2.38 μM. nih.gov
Cyclized Moieties: Cyclization of intermediates to form structures like pyrazoles also yielded highly active compounds. A pyrazole (B372694) derivative (Compound 7c in the study) was identified as the most potent tubulin polymerization inhibitor in the series with an IC50 of 2.00 μM. nih.gov
| Compound ID | Description | Tubulin Polymerization IC50 (μM) |
|---|---|---|
| 5c | Hydrazide derivative with 4-chlorophenyl group | 2.95 ± 0.18 |
| 7c | Pyrazole derivative with 4-chlorophenyl group | 2.00 ± 0.12 |
| 9a | Hydrazone derivative with 5-bromoisatin | 2.38 ± 0.14 |
| Combretastatin A-4 (Ref.) | Reference Drug | 2.96 ± 0.18 |
Protein Kinase Inhibition
Derivatives of the phenyl-thiazole scaffold have also been investigated as inhibitors of various protein kinases, which are critical targets in cancer and inflammatory diseases.
Spleen Tyrosine Kinase (SYK) Inhibition: A series of 4-thiazolyl-2-phenylaminopyrimidines were developed and optimized as potent inhibitors of Spleen Tyrosine Kinase (SYK). Lead optimization in this series resulted in compounds with nanomolar inhibitory constants (Ki) against SYK and potent activity in mast cell degranulation assays. nih.gov This indicates that the 4-phenylthiazole scaffold can be effectively incorporated into larger molecular frameworks to target specific kinase enzymes.
Aurora Kinase Inhibition: Modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potential anticancer agents targeting Aurora kinases. SAR analysis revealed that a 4-fluoro substituent on the phenyl ring is critical for biological activity. Furthermore, an ethylene (B1197577) linker was found to generally enhance activity compared to a propylene (B89431) linker. nih.gov
Vii. Applications of 4 4 Ethynylphenyl Thiazole in Advanced Materials Science
Chemosensors and Biosensors
Selective Detection of Metal Ions (e.g., Hg²⁺, Ag⁺, Cu²⁺, Fe³⁺, Al³⁺)
The thiazole (B1198619) moiety, with its nitrogen and sulfur heteroatoms, provides potential coordination sites for metal ions. This property is the basis for the design of chemosensors. While direct studies on 4-(4-ethynylphenyl)thiazole for the selective detection of the specified metal ions are not extensively documented, the behavior of analogous thiazole-containing compounds provides strong evidence for its potential in this area.
Thiazole derivatives have been successfully employed as chemosensors for various heavy metal ions, including Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Ag⁺, Al³⁺, Cu²⁺, Pd²⁺, Hg²⁺, Ni²⁺, Ga³⁺, In³⁺, Sn⁴⁺, Pb²⁺, and Zn²⁺. researchgate.net The interaction between the thiazole derivative and the metal ion typically leads to a change in the electronic properties of the molecule, resulting in a detectable colorimetric or fluorometric response. researchgate.net
For instance, non-symmetrical thiazolothiazoles incorporating pyridin-2-yl groups have demonstrated good sensing capabilities for Cu²⁺ and Zn²⁺, allowing for their differentiation through spectrophotometric and spectrofluorimetric titrations. unl.pt The addition of other metal ions did not produce noticeable effects, highlighting the selectivity of these derivatives. unl.pt Another study on thiazole derivatives reported significant changes in absorption and emission spectra upon the addition of Zn²⁺ and Cu²⁺, while no noticeable changes were observed with Tl³⁺, Cr³⁺, Cd²⁺, Pd²⁺, and Na⁺ ions. unl.pt
The ethynylphenyl group in this compound can further enhance its sensing capabilities. The extended π-conjugation can influence the photophysical properties of the molecule, potentially leading to more sensitive and selective detection of metal ions. The interaction with a metal ion could modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a distinct optical signal.
Table 1: Potential Metal Ion Sensing Capabilities of Thiazole Derivatives
| Metal Ion | Sensing Principle | Potential Application for this compound |
| Cu²⁺ | Coordination with thiazole nitrogen and other donor atoms, leading to changes in absorption and fluorescence spectra. unl.pt | High potential due to demonstrated sensitivity of related thiazole compounds. |
| Zn²⁺ | Complexation with the thiazole ring, causing significant shifts in absorption and emission spectra. unl.pt | High potential, as seen in analogous thiazole derivatives. |
| Fe³⁺ | Interaction with thiazole-based ligands, leading to colorimetric or fluorometric changes. researchgate.net | Feasible, as iron is a common target for thiazole-based sensors. |
| Hg²⁺ | Strong affinity of sulfur in the thiazole ring for mercury, leading to a detectable response. researchgate.net | Probable, given the soft-soft interaction between sulfur and mercury. |
| Ag⁺ | Coordination with the thiazole ring, similar to other metal ions. researchgate.net | Possible, though selectivity might be a challenge. |
| Al³⁺ | Interaction with thiazole derivatives leading to fluorescence enhancement. | Possible, as demonstrated by some thiazolothiazole derivatives. |
Exploration for Biological Imaging Applications (excluding clinical)
Fluorescent small molecules are invaluable tools for biological imaging, allowing for the visualization of cellular structures and processes. The intrinsic fluorescence of many thiazole derivatives makes them attractive candidates for the development of bio-imaging probes. mdpi.com While specific studies on this compound for non-clinical biological imaging are limited, the properties of related compounds suggest its potential.
Thiazole-based compounds have been explored as components in probes for live-cell imaging. unl.pt Their utility often stems from their ability to selectively interact with specific cellular components or respond to changes in the cellular environment. The lipophilicity and electronic properties of the molecule can be tuned by modifying the substituents on the thiazole ring.
The 4-(4-ethynylphenyl) group could enhance the two-photon absorption cross-section of the molecule, which is a desirable property for deep-tissue imaging with reduced background fluorescence. Furthermore, the terminal alkyne group offers a versatile handle for further functionalization, allowing for the attachment of targeting moieties to direct the probe to specific organelles or biomolecules within the cell.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is crucial for the bottom-up fabrication of functional materials. The structure of this compound, with its combination of aromatic rings and heteroatoms, provides multiple opportunities for engaging in various non-covalent interactions, making it a valuable building block in crystal engineering and the formation of ordered structures.
Non-Covalent Interactions in Crystal Engineering
The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. Understanding and controlling these interactions is the essence of crystal engineering. The crystal structures of thiazole derivatives reveal a rich variety of such interactions that dictate their solid-state packing. nih.gov
For this compound, several types of non-covalent interactions can be anticipated:
π-π Stacking: The planar thiazole and phenyl rings can engage in π-π stacking interactions, which are crucial in stabilizing the crystal structure of many aromatic compounds.
C-H···N and C-H···S Hydrogen Bonds: The hydrogen atoms on the phenyl and thiazole rings can act as hydrogen bond donors to the nitrogen and sulfur atoms of neighboring thiazole rings.
C-H···π Interactions: The hydrogen atoms can also interact with the π-electron clouds of the aromatic rings.
Alkyne-based Interactions: The ethynyl (B1212043) group can participate in C-H···π interactions, with the acetylenic hydrogen acting as a donor, or the π-system of the triple bond acting as an acceptor.
Formation of Coordination Complexes with Metal Ions
The nitrogen atom of the thiazole ring in this compound is a Lewis basic site and can coordinate to metal ions to form coordination complexes. This ability to act as a ligand is a cornerstone of its application in areas such as catalysis, sensing, and the construction of metal-organic frameworks (MOFs). mdpi.com
Thiazole and its derivatives are known to form stable complexes with a wide range of transition metals. The coordination can occur through the nitrogen atom, and in some cases, the sulfur atom can also participate in bonding, particularly with softer metal ions. mdpi.com The ethynylphenyl substituent can influence the electronic properties of the thiazole ring, thereby modulating its coordination affinity and the properties of the resulting metal complex.
The formation of coordination polymers is a particularly interesting application. By using metal ions as nodes and bifunctional organic ligands like a derivative of this compound as linkers, extended one-, two-, or three-dimensional networks can be constructed. For example, thiazolo[5,4-d]thiazole (B1587360) units have been incorporated into coordination polymers, demonstrating the versatility of the thiazole core in building complex supramolecular architectures. researchgate.net A new rigid planar ligand, 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole (BPPT), has been synthesized and used as a building block for assembling coordination polymers with cadmium ions. nih.gov
Self-Assembled Monolayers and Ordered Structures
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a surface. They are of great interest for modifying the properties of surfaces and for the fabrication of molecular electronic devices. Aromatic thiols are a well-studied class of molecules for forming SAMs on gold surfaces.
While this compound itself is not a thiol, it can be functionalized with a thiol group to facilitate the formation of SAMs. The resulting molecule would have a head group (thiol) that binds to the substrate, a spacer (the ethynylphenyl group), and a tail group (the thiazole ring). The intermolecular interactions between the tail groups, such as π-π stacking and hydrogen bonding, would drive the ordering of the molecules within the monolayer.
The rigid and linear nature of the ethynylphenyl spacer would promote the formation of well-ordered and densely packed monolayers. The thiazole tail group would define the surface properties of the SAM, such as its wettability and chemical reactivity. Furthermore, the ethynyl group could potentially be used for post-assembly modification of the SAM through click chemistry reactions, allowing for the creation of more complex surface architectures.
Viii. Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies for Enhanced Efficiency and Diversity
While established methods can be used to synthesize 4-(4-ethynylphenyl)thiazole, future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes. A probable conventional synthesis involves the Hantzsch condensation to form a 4-(4-bromophenyl)thiazole (B159989) intermediate, followed by a Sonogashira coupling to introduce the terminal alkyne. wikipedia.orgnih.gov Emerging strategies aim to improve upon such multi-step processes.
Key areas for future development include:
C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis, offering a more atom-economical approach. rsc.orgresearchgate.net Future efforts could explore the direct C-H ethynylation of a 4-phenylthiazole (B157171) core, bypassing the need for pre-functionalized aryl halides and reducing synthetic steps.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reaction control compared to batch processes. researchgate.net Developing a continuous flow synthesis for this compound and its derivatives could enable rapid library generation for screening purposes and facilitate large-scale production.
Photoredox and Electrocatalysis: Light- and electricity-driven reactions are at the forefront of green chemistry. organic-chemistry.orgrsc.org Research into photoredox- or electro-catalyzed coupling reactions could provide milder and more efficient alternatives to traditional palladium-catalyzed methods for constructing the core structure or introducing the ethynyl (B1212043) group. researchgate.netchemistryworld.com
Multicomponent Reactions (MCRs): One-pot MCRs that assemble the this compound scaffold from simple starting materials would significantly enhance synthetic efficiency. rsc.org Designing novel MCRs could provide rapid access to a diverse range of analogues by varying the initial building blocks.
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| C-H Activation | Atom economy, reduced steps, less waste | Development of selective catalysts for direct ethynylation |
| Flow Chemistry | Scalability, safety, automation, rapid library synthesis | Optimization of reaction conditions in microreactors |
| Photoredox Catalysis | Mild conditions, novel reactivity, sustainability | Discovery of suitable photocatalysts and reaction pathways |
| Multicomponent Reactions | High efficiency, complexity from simple precursors | Design of novel one-pot cyclization/coupling sequences |
Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry is an indispensable tool in modern chemical research. For this compound, future computational work will move beyond standard molecular docking and ADMET predictions to employ more sophisticated and predictive models.
Emerging computational opportunities include:
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide highly accurate descriptions of ligand-target interactions, particularly for metalloenzymes or systems where electronic effects like polarization are critical. QM/MM simulations could elucidate the binding mode of this compound derivatives with unprecedented detail.
Enhanced Molecular Dynamics (MD) Simulations: Advanced MD techniques, such as metadynamics and umbrella sampling, can be used to calculate the binding free energies of ligands to their targets. These calculations provide a more rigorous prediction of binding affinity than simple docking scores and can help rationalize structure-activity relationships (SAR).
Predictive Toxicology and Metabolism: Moving beyond simple rule-of-five predictions, future models will use machine learning and large datasets to more accurately predict specific toxic liabilities and metabolic pathways for novel derivatives, allowing for the proactive design of safer compounds.
De Novo Design: Generative algorithms, coupled with scoring functions that assess synthetic feasibility and predicted activity, can propose entirely novel derivatives of this compound tailored for specific biological targets or material properties.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The thiazole (B1198619) scaffold is present in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The specific biological role of this compound remains largely unexplored, presenting a significant opportunity for discovery.
Future research directions for target discovery include:
Phenotypic Screening: High-content phenotypic screening of this compound and its analogues against diverse cell lines (e.g., cancer, bacterial, fungal) can reveal unexpected biological activities without a preconceived target. enamine.netselleckchem.com Hits from these screens can then be subjected to target deconvolution studies.
Chemoproteomics: This powerful technique uses chemical probes to identify the protein targets of a small molecule directly in a complex biological system. nih.gov An analogue of this compound functionalized with a reactive group or a clickable handle could be used in Activity-Based Protein Profiling (ABPP) experiments to covalently label and identify its binding partners via mass spectrometry.
Target-Class Focused Screening: Based on the known activities of similar thiazole-containing compounds, which are known to target enzymes like kinases (e.g., VEGFR-2), focused screening against specific enzyme families could be a fruitful strategy. nih.govmdpi.com
Innovative Applications in Next-Generation Materials and Devices
The rigid, planar, and electronically active nature of the ethynylphenyl and thiazole moieties suggests significant potential for this compound as a building block in materials science. nih.gov This area is ripe for exploration, with applications envisioned in organic electronics and sensor technology.
Emerging opportunities in materials science include:
Organic Semiconductors: The compound's structure is conducive to π-stacking, a key requirement for charge transport in organic field-effect transistors (OFETs). As a monomer, it could be polymerized to form thiazole-containing conjugated polymers with tailored electronic properties for use in OFETs or organic photovoltaics (OPVs). acs.orgarizona.edu
Organic Light-Emitting Diodes (OLEDs): The thiazole ring is a known component in fluorescent materials. scientificarchives.com By functionalizing the core structure, derivatives of this compound could be developed as novel emitters or host materials in OLEDs, potentially offering high efficiency and color purity. acs.orgresearchgate.net
Chemical Sensors: The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. researchgate.net This suggests that this compound could serve as the core scaffold for fluorescent or colorimetric chemosensors designed for the selective detection of specific metal ions or other analytes. acs.orgnih.gov
Smart Frameworks: Incorporation of this molecule as a strut in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) could create materials with unique properties, such as selective gas adsorption, catalysis, or sensing capabilities based on the framework's electronic and structural response to external stimuli. mdpi.com
| Application Area | Key Molecular Feature | Potential Device |
|---|---|---|
| Organic Electronics | Conjugated π-system, rigidity | OFETs, OPVs |
| Emissive Materials | Fluorescent thiazole core | OLEDs |
| Chemical Sensing | Heteroatom coordination sites (N, S) | Fluorescent/Colorimetric Sensors |
| Porous Materials | Rigid, well-defined geometry | MOFs, COFs for sensing or catalysis |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery cycles. The study of this compound and its derivatives is well-suited to benefit from these technologies.
Future integration of AI/ML could involve:
Predictive Modeling: ML models can be trained on existing data for thiazole-containing compounds to predict biological activity (QSAR), material properties (QSPR), or synthetic reaction outcomes for new derivatives of this compound, prioritizing the most promising candidates for synthesis.
Automated Synthesis Planning: Retrosynthesis AI programs can propose novel and efficient synthetic routes to complex analogues, potentially identifying pathways that a human chemist might overlook.
High-Throughput Data Analysis: AI algorithms can analyze the large and complex datasets generated from high-throughput screening, phenotypic assays, or materials characterization to identify subtle patterns, classify hits, and guide the next round of design and experimentation.
De Novo Design and Optimization: Generative AI models can design novel molecules based on the this compound scaffold, optimized against a multi-parameter objective function that could include predicted potency, selectivity, synthetic accessibility, and desirable material characteristics simultaneously.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
